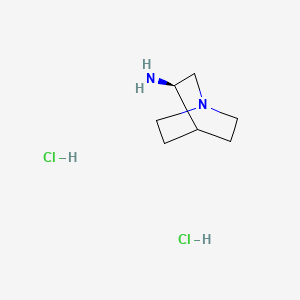

(R)-3-Aminoquinuclidine dihydrochloride

Description

Significance of Chiral Amines in Enantioselective Synthesis and Drug Discovery

Chiral amines are organic compounds containing an amino group attached to a stereocenter, meaning they exist as two non-superimposable mirror images called enantiomers. This chirality is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nbinno.com It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.govacs.org

In the realm of chemical synthesis, chiral amines are indispensable tools for achieving enantioselectivity—the preferential formation of one enantiomer over the other. wikipedia.org Their applications are widespread and varied:

Chiral Building Blocks: They serve as foundational starting materials, incorporating a specific stereochemistry into the target molecule from the outset. nbinno.comsigmaaldrich.com

Chiral Auxiliaries: A chiral amine can be temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the reaction, the auxiliary is removed. wikipedia.orgacs.org

Chiral Catalysts and Ligands: They are frequently used to create chiral environments in catalytic processes, such as asymmetric hydrogenation, which enables the production of chiral molecules with high efficiency and enantiomeric purity. nih.govacs.orgcuni.cz

Resolving Agents: Chiral amines are used to separate racemic mixtures (equal mixtures of both enantiomers) of acidic compounds by forming diastereomeric salts that can be separated based on differences in physical properties like solubility. sigmaaldrich.commerckmillipore.com

The synthesis of enantiomerically pure amines remains a significant area of research, driven by the constant demand for new, effective, and safe therapeutic agents. acs.orgacs.org

Overview of the Quinuclidine (B89598) Scaffold in Bioactive Molecule Design

The quinuclidine core, chemically known as 1-azabicyclo[2.2.2]octane, is a rigid, cage-like heterocyclic system. nih.gov Its highly symmetrical and chemically stable structure is found in a variety of natural products and synthetic molecules that exhibit significant biological activity. nih.gov A prominent example from nature includes the Cinchona alkaloids, such as quinine (B1679958) and quinidine, which are well-known for their antimalarial properties and contain a quinuclidine moiety. nih.gov

The rigid framework of the quinuclidine scaffold is a key feature in drug design. It restricts the conformational flexibility of a molecule, which can lead to a more precise interaction with biological targets like receptors and enzymes. This can enhance the potency and selectivity of a drug candidate. Synthetic derivatives based on the quinuclidine structure have demonstrated a broad spectrum of pharmacological activities, including anticholinergic, antihistamine, and antitumor effects. nih.gov Its unique structural properties have made it a subject of interest for developing treatments for neurological disorders by acting as a ligand for various neurotransmitter systems. ontosight.ai

Role of (R)-3-Aminoquinuclidine Dihydrochloride (B599025) as a Versatile Research Tool

(R)-3-Aminoquinuclidine dihydrochloride serves as a specialized and versatile tool in chemical and pharmaceutical research. chemimpex.com Its utility stems from the combination of a chiral amine and the rigid quinuclidine scaffold, offering chemists a pre-defined three-dimensional orientation.

Key applications in research include:

Pharmaceutical Synthesis: It is primarily used as an intermediate or key building block in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comjigspharma.com A notable example is its use as a precursor for palonosetron, a 5-HT3 antagonist used to prevent nausea and vomiting induced by chemotherapy. google.com

Asymmetric Synthesis: The compound's chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce a specific stereocenter into a target molecule. chemimpex.comjigspharma.com It can act as a chiral ligand precursor for asymmetric catalysis. google.com

Medicinal Chemistry and Drug Design: Researchers utilize the compound in structure-activity relationship (SAR) studies. chemimpex.com By incorporating the (R)-3-Aminoquinuclidine moiety into new molecules, chemists can investigate how its specific shape and functionality influence interaction with biological targets, aiming to optimize the efficacy and selectivity of new drug candidates. chemimpex.com

Neuroscience Research: Given the prevalence of the quinuclidine scaffold in neuroactive compounds, this specific chiral amine is used in studies investigating neurotransmitter systems and receptor interactions. chemimpex.comchemimpex.com

The compound's role as a reliable building block helps researchers create enantiomerically pure compounds, which is essential for the development of effective and safe pharmaceuticals. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 123536-14-1 biosynth.com |

| Molecular Formula | C₇H₁₆Cl₂N₂ jigspharma.com |

| Molecular Weight | 199.12 g/mol jigspharma.com |

| Appearance | White to off-white crystalline powder jigspharma.com |

| Purity | ≥98% jigspharma.com |

| Solubility | Highly soluble in water and alcohol jigspharma.com |

| Melting Point | 200-202 °C jigspharma.com |

Table 2: Applications of the Quinuclidine Scaffold in Bioactive Molecules

| Compound/Class | Therapeutic Area/Activity | Role of Quinuclidine Scaffold |

|---|---|---|

| Quinine/Quinidine | Antimalarial nih.gov | Core structural component of natural Cinchona alkaloids. |

| Palonosetron | Antiemetic (anti-nausea) google.com | Provides the rigid bicyclic amine structure essential for 5-HT3 receptor antagonism. |

| Talsaclidine | Alzheimer's Disease (potential) tsijournals.com | Forms the core of this muscarinic M1 receptor agonist. |

| Cevimeline | Dry Mouth (Sjögren's syndrome) tsijournals.com | Serves as the key structural element for this muscarinic M3 receptor agonist. |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-aminoquinuclidine (B1202703) dihydrochloride |

| 3-aminoquinuclidine monohydrochloride |

| 4-amino-5-chloro-2-methoxybenzoic acid |

| Cevimeline |

| Dicyclohexylcarbodiimide (DCC) |

| Palonosetron |

| Pyridine |

| Quinidine |

| Quinine |

| Sodium hydroxide (B78521) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHBULOYDCZET-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Aminoquinuclidine Dihydrochloride

Strategies for Enantioselective Synthesis

The primary challenge in synthesizing (R)-3-Aminoquinuclidine dihydrochloride (B599025) lies in controlling the stereochemistry at the C-3 position of the quinuclidine (B89598) ring. Various strategies have been developed to achieve high enantiomeric purity.

Resolution of Racemic 3-Aminoquinuclidine (B1202703) using Chiral Acids

A common and effective method for obtaining the desired (R)-enantiomer is through the resolution of a racemic mixture of 3-aminoquinuclidine. This technique involves the use of a chiral resolving agent, typically a chiral acid, to form diastereomeric salts with the racemic amine. nbinno.com These diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The process generally involves the following steps:

Reaction of racemic 3-aminoquinuclidine with a single enantiomer of a chiral acid in a suitable solvent to form a mixture of diastereomeric salts.

Separation of the diastereomers by fractional crystallization, taking advantage of their differential solubility.

Isolation of the desired diastereomeric salt.

Liberation of the enantiomerically enriched amine from the salt by treatment with a base.

Conversion of the free amine to the dihydrochloride salt.

Several chiral acids have been successfully employed for this resolution. A Chinese patent details a method for resolving 3-aminoquinuclidine dihydrochloride directly with a chiral acid in a suitable solvent, achieving a resolution ratio of over 40% and an optical purity of over 98%. google.com The choice of chiral acid and solvent system is critical for efficient separation.

| Chiral Acid | Solvent | Key Findings |

|---|---|---|

| D-(-)-Tartaric Acid | Ethanol (B145695)/Water | Forms a diastereomeric salt that can be separated through recrystallization. google.com |

| D-Mandelic Acid | Methanol (B129727) | Effective in forming diastereomeric salts with differing solubilities. google.com |

| D-Camphorsulfonic Acid | Acetonitrile | Utilized to precipitate one diastereomer selectively. google.com |

Development of Improved Preparation Procedures

To overcome the limitations of classical resolution, which can be laborious and may result in the loss of up to 50% of the material, improved preparation procedures have been developed. These methods often aim for higher efficiency and scalability.

The one-pot synthesis prominently features the formation of a key imine intermediate. The reaction between 3-quinuclidinone and a chiral amine, like (R)-1-phenylethylamine, forms a chiral imine. This intermediate is not isolated but is reduced in situ. Subsequent hydrogenolysis of the resulting secondary amine removes the chiral auxiliary (the phenylethyl group), yielding the desired enantiomer of 3-aminoquinuclidine.

A key intermediate in this process is (3S)-3-[(R)-(1-phenylethyl)amino]-quinuclidine dihydrochloride. The formation of this diastereomeric intermediate allows for the control of the stereochemistry at the C-3 position.

Evaluation of Enantiomeric Purity during Synthesis

Ensuring the enantiomeric purity of the final product is critical. The optical purity of (R)-3-Aminoquinuclidine dihydrochloride is typically assessed by measuring its specific optical rotation. chemimpex.comthermofisher.com The reported specific rotation for the (R)-enantiomer is [α]D25 = +22.5 to +26.0° (c = 1 in water). chemimpex.com

Modern analytical techniques are also employed to determine enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can be used to distinguish between enantiomers by forming transient diastereomeric complexes, which exhibit different NMR spectra. libretexts.org Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, are also powerful tools for separating and quantifying the enantiomers.

Exploration of Reaction Conditions and Reagents in Preparation

The efficiency and success of the synthesis of this compound are highly dependent on the reaction conditions and the choice of reagents.

In the resolution of racemic 3-aminoquinuclidine, the selection of the chiral acid and the solvent system is paramount. The solvent affects the solubility of the diastereomeric salts, and therefore the efficiency of the separation by crystallization. For instance, a mixture of ethanol and water is often used for resolutions with tartaric acid. google.com

For the improved one-pot synthesis starting from 3-quinuclidinone hydrochloride, specific reagents and conditions are crucial for each step:

Imine Formation: The reaction with (R)-1-phenylethylamine is typically carried out in a suitable solvent.

Reduction: The in situ reduction of the imine intermediate is commonly achieved using reducing agents like sodium borohydride (B1222165).

Hydrogenolysis: The removal of the N-benzyl group (from the phenylethylamine) is a critical step. This is often accomplished by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

The table below summarizes the reagents and conditions for a synthetic route to (S)-3-aminoquinuclidine dihydrochloride detailed in a patent, which provides insight into the conditions applicable to the synthesis of the (R)-enantiomer. google.com

| Step | Reagents | Solvent | Temperature (°C) | Key Conditions |

|---|---|---|---|---|

| Salt Formation | 3-Aminoquinuclidine dihydrochloride, Base, Chiral Acid | Organic Solvent | 0 - 50 | Molar ratios of reactants are controlled to optimize precipitation of the desired diastereomeric salt. google.com |

| Recrystallization | Diastereomeric Salt | Ethanol/Water or Methanol | Cooling from 80-100 to 0-30 | Controlled cooling rate is important for selective crystallization. google.com |

| Liberation of Free Amine | Diastereomeric Salt, Base (e.g., NaOH) | Acetonitrile or Ethanol | Room Temperature | pH adjustment to ~9. google.com |

| Formation of Dihydrochloride | Enantiomerically Enriched Amine, HCl | Methanol | Room Temperature | Introduction of hydrogen chloride gas to pH = 1. google.com |

Challenges and Optimization in Synthetic Efficiency

The synthesis of enantiomerically pure this compound is critical for its application as a key building block in the pharmaceutical industry, particularly for agents targeting serotonin (B10506) 5-HT3 receptors researchgate.netnbinno.comnbinno.com. Achieving high synthetic efficiency is a significant goal, which involves overcoming several challenges related to yield, purity, cost, and environmental impact. Research has focused on optimizing existing methods and developing novel strategies to address these issues.

Furthermore, advancements in catalysis have provided more efficient and environmentally friendly routes to chiral precursors like (R)-3-quinuclidinol, which can then be converted to the target amine. Asymmetric hydrogenation of 3-quinuclidinone using chiral ruthenium catalysts has been shown to produce (R)-3-quinuclidinol with high yield (>95%) and excellent enantioselectivity (>99% ee) under mild conditions google.com.

Biocatalysis has also emerged as a powerful optimization strategy. The use of a novel keto reductase (ArQR) from Agrobacterium radiobacter for the reduction of 3-quinuclidinone has achieved an exceptionally high space-time yield of 916 g L⁻¹ d⁻¹ for (R)-3-quinuclidinol, demonstrating significant potential for industrial-scale production nih.gov. Similarly, biocatalytic hydrogenation in a continuous flow reactor offers a sustainable alternative to traditional metal catalysts, achieving high conversions and turnover numbers researchgate.net. These biocatalytic methods are advantageous due to their high selectivity, mild reaction conditions, and reduced environmental impact.

The table below summarizes and compares various optimized methods for the synthesis of (R)-3-quinuclidinol, a key precursor to (R)-3-Aminoquinuclidine.

| Method | Catalyst/Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Key Advantages |

| Asymmetric Hydrogenation | RuXY-Diphosphine-bimaH | 3-Quinuclidinone | (R)-3-Quinuclidinol | >95% | >99% | High yield and enantioselectivity, mild conditions |

| Biocatalytic Reduction | Keto Reductase (ArQR) | 3-Quinuclidinone | (R)-3-Quinuclidinol | N/A | N/A | Very high space-time yield (916 g L⁻¹ d⁻¹), green |

| Biocatalytic Hydrogenation | Immobilized Enzyme | 3-Quinuclidinone | (R)-3-Quinuclidinol | High | N/A | High turnover frequency, suitable for continuous flow |

Applications of R 3 Aminoquinuclidine Dihydrochloride As a Chiral Building Block

Synthesis of Enantiomerically Pure Organic Compounds

The defined stereochemistry of (R)-3-Aminoquinuclidine dihydrochloride (B599025) is crucial for its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. This control is paramount in pharmacology, as different enantiomers of a drug can have vastly different biological activities. The compound serves as a chiral scaffold, imparting its stereochemical properties to the final product. wikipedia.org

(R)-3-Aminoquinuclidine dihydrochloride is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). organic-chemistry.org Its incorporation is particularly noted in the development of drugs targeting the central nervous system. wikipedia.orgtsijournals.com A prominent example is its role as a critical raw material in the synthesis of Palonosetron. Palonosetron is a 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis leverages the specific (S)-enantiomer of 3-aminoquinuclidine (B1202703), which corresponds to the (R)-configuration in its common starting material form, highlighting the compound's direct utility in producing clinically significant drugs. youtube.com

The use of this chiral building block ensures high optical purity in the final API, which is a critical requirement for regulatory approval and therapeutic efficacy. youtube.com

| API Example | Therapeutic Class | Role of (R)-3-Aminoquinuclidine |

| Palonosetron | 5-HT3 Receptor Antagonist | Core structural component |

The unique, rigid 1-azabicyclo[2.2.2]octane framework of (R)-3-Aminoquinuclidine is a desirable feature for designing complex molecules with specific three-dimensional orientations. wikipedia.org This rigid structure reduces the conformational flexibility of the final molecule, which can lead to higher binding affinity and selectivity for biological targets such as receptors and enzymes. wikipedia.org Researchers utilize this building block in structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of new drug candidates. wikipedia.org Its integration into larger scaffolds facilitates the creation of novel therapeutic agents, particularly in the field of neuropharmacology. wikipedia.org

Derivatization Strategies and Synthetic Transformations

The primary amine group of (R)-3-Aminoquinuclidine is a versatile functional handle that allows for a wide range of synthetic modifications. These transformations enable the generation of diverse libraries of compounds for screening and development.

Amide bond formation is a common and straightforward derivatization strategy for (R)-3-Aminoquinuclidine. This is typically achieved through a nucleophilic acyl substitution reaction where the amine group attacks an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. researchgate.net This reaction has been used to synthesize various 3-amidoquinuclidine derivatives. For instance, reacting 3-aminoquinuclidine with anhydrides at elevated temperatures has produced a series of amide compounds in good yields. google.com These derivatives are often explored for their own biological activities or used as intermediates for further synthesis. google.comnih.gov

| Reactant | Resulting Amide Derivative | Reaction Type |

| Butyric Anhydride | 3-Butanamidoquinuclidine | Nucleophilic Acyl Substitution |

| Benzoic Anhydride | 3-Benzamidoquinuclidine | Nucleophilic Acyl Substitution |

The tertiary bridgehead nitrogen of the quinuclidine (B89598) ring can be alkylated to form quaternary ammonium (B1175870) compounds (QACs). researchgate.netorganic-chemistry.org This transformation is commonly carried out via the Menshutkin reaction, which involves treating the quinuclidine derivative with an alkyl halide, such as an alkyl bromide. organic-chemistry.orgbyjus.com This process introduces a permanent positive charge and can significantly alter the molecule's physicochemical properties, such as its solubility and antimicrobial activity. libretexts.org The synthesis of 3-amidoquinuclidine QACs, for example, begins with the free base of 3-aminoquinuclidine, which is then quaternized using various alkyl bromides. organic-chemistry.org These novel "soft" QACs, which contain a biodegradable amide linkage, have been investigated as new antimicrobial agents. researchgate.netnih.gov

| Amine Precursor | Alkylating Agent | Product Class |

| 3-Amidoquinuclidine | Alkyl Bromide (e.g., C12, C14) | 3-Amidoquinuclidine Quaternary Ammonium Compounds |

| 3-Aminoquinuclidine | Alkyl Bromide | 3-Aminoquinuclidine Quaternary Ammonium Compounds |

While less commonly documented for this specific molecule, the primary amine of (R)-3-Aminoquinuclidine can be converted into an azide (B81097) group (-N3) through a two-step diazotization-azidation sequence. This process is a standard transformation for primary amines in organic synthesis.

The first step is diazotization, where the primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. libretexts.orggeeksforgeeks.org This reaction converts the amino group into a diazonium salt (-N₂⁺). Due to the general instability of aliphatic diazonium salts, this intermediate is typically used immediately without isolation. youtube.com

In the second step, the diazonium group, an excellent leaving group, is displaced by an azide nucleophile. The addition of sodium azide (NaN₃) to the solution containing the diazonium salt intermediate results in the formation of the corresponding 3-azidoquinuclidine. This transformation is analogous to the Sandmeyer reaction, which utilizes diazonium salts to introduce a variety of functional groups onto a molecule. byjus.com The resulting azidoquinuclidine serves as a versatile intermediate for further chemistry, such as click reactions or reduction to the amine.

Conjugation with Natural Product Scaffolds (e.g., Triterpenic Acids)

The conjugation of chiral building blocks with natural product scaffolds represents a strategic approach in medicinal chemistry to generate novel molecules with potentially enhanced or new biological activities. Triterpenic acids, a class of natural products known for their diverse pharmacological effects, have been successfully conjugated with the 3-aminoquinuclidine moiety to explore new therapeutic potentials, particularly in the context of neurodegenerative diseases like Alzheimer's disease. mdpi.commdpi.com

Research has focused on synthesizing new derivatives by combining 3-oxo- or 2,3-indolo-triterpenic acids with an amino-quinuclidine bicyclic core. nih.gov The primary synthetic route involves an acyl chloride method. mdpi.com In this process, 3-oxo analogs of various triterpenic acids, such as those from the lupane, oleanane (B1240867), and ursane (B1242777) series, are first converted to their intermediate acyl chlorides. mdpi.comnih.gov This is typically achieved by reacting the acid with oxalyl chloride in the presence of triethylamine (B128534) (Et₃N). mdpi.comnih.gov Subsequently, these activated acyl chlorides are reacted with (±)-3-aminoquinuclidine dihydrochloride, again in the presence of Et₃N, to yield the final amide conjugates. mdpi.comnih.gov This reaction typically proceeds under reflux conditions and results in yields ranging from 75–80%. mdpi.com

The resulting conjugates have been screened for their biological activity, with a significant focus on their ability to inhibit the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease therapy. mdpi.com The findings reveal a clear dependence of inhibitory activity on the specific triterpenoid (B12794562) structure and the nature of its substituents. nih.gov

Among the synthesized 3-oxo-derivatives, the conjugate derived from ursolic acid (an ursane-type triterpenoid) exhibited the most potent activity. mdpi.com In contrast, amides based on betulinic acid (a lupane-type) and glycyrrhetinic acid showed weaker inhibitory effects. mdpi.com The introduction of an indole (B1671886) ring into the triterpenoid's A-ring had a variable impact, proving beneficial for certain oleanane-type derivatives. mdpi.com

Detailed Research Findings

The inhibitory activities of the synthesized amidoquinuclidine-triterpenoid conjugates against acetylcholinesterase were quantified, revealing promising candidates for further investigation. mdpi.com The type of enzymatic inhibition was also determined for the most active compounds. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Triterpenoid-3-Aminoquinuclidine Conjugates

| Compound ID | Triterpenoid Type | Description | IC₅₀ (µM) | Inhibition Type |

| 6 | Lupane | 3-oxo-betulinic acid amide | 17.0 | Not specified |

| 7 | Oleanane | 3-oxo-oleanolic acid amide | 1.67 | Not specified |

| 8 | Ursane | 3-oxo-ursolic acid amide | 0.43 | Mixed-type |

| 9 | Oleanane | 11-Deoxo-glycyrrhetinic acid amide | 29.0 | Not specified |

| 11 | Oleanane | Indole-oleanolic acid amide | 0.47 | Uncompetitive |

Data sourced from research on novel derivatives of 3-oxo- or 2,3-indolo-triterpenic acid conjugated with amino-quinuclidine cores. mdpi.comnih.gov

These results indicate that the 3-oxoamide derivative of ursolic acid (Compound 8) is a potent mixed-type inhibitor of acetylcholinesterase, while the indole-containing oleanane derivative (Compound 11) acts as a strong uncompetitive inhibitor. mdpi.com Such findings underscore the potential of using this compound as a chiral building block to modify natural product scaffolds, thereby creating novel cholinesterase inhibitors with different mechanisms of action. mdpi.comnih.gov

Applications in Asymmetric Catalysis and Chiral Ligand Development

Design and Synthesis of Chiral Catalysts

The unique structural features of the quinuclidine (B89598) framework have been exploited in the development of sophisticated catalysts for asymmetric synthesis. The tertiary amine within the bicyclic system provides a basic site, which can be crucial for the catalytic cycle, while the amino group at the C3 position offers a convenient handle for introducing other functional moieties, leading to the creation of bifunctional catalysts.

A significant application of (R)-3-Aminoquinuclidine dihydrochloride (B599025) is in the synthesis of chiral thiourea-based organocatalysts. researchgate.netresearchgate.net These catalysts have emerged as powerful tools in asymmetric synthesis due to their ability to activate electrophiles through double hydrogen-bonding interactions. rsc.org

The synthesis of these catalysts begins with the free base form of the amine, which is obtained by treating (R)-3-Aminoquinuclidine dihydrochloride with a base like sodium hydroxide (B78521). researchgate.net This chiral amine is then reacted with an appropriate isothiocyanate, such as bis(3,5-trifluoromethyl)phenyl isothiocyanate, in a straightforward one-step reaction to yield the desired enantiopure thiourea (B124793) organocatalyst. researchgate.net This synthetic route has been shown to produce the final product in quantitative yield. researchgate.netresearchgate.netsemanticscholar.org The resulting catalyst incorporates both the rigid chiral quinuclidine scaffold and the thiourea moiety, essential for its catalytic activity. researchgate.net

The thiourea catalysts derived from (R)-3-Aminoquinuclidine are examples of bifunctional organocatalysts. researchgate.netresearchgate.net These systems contain both a Lewis basic site (the quinuclidine nitrogen) and a Brønsted acidic/hydrogen-bond donor site (the thiourea group) within a single molecule. researchgate.nettcd.ie This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a chemical reaction. tcd.iemdpi.com

The thiourea group activates the electrophile (e.g., a nitroalkene) through hydrogen bonding, increasing its reactivity. researchgate.netmdpi.com Concurrently, the basic tertiary amine of the quinuclidine scaffold can interact with the nucleophile (e.g., a malonate or ketone), increasing its nucleophilicity. mdpi.com This cooperative activation within a chiral environment is key to achieving high levels of enantioselectivity in various organic reactions. nih.gov

Performance in Asymmetric Organic Reactions

Catalysts derived from this compound have been evaluated in several important asymmetric organic reactions. These studies demonstrate the potential of the quinuclidine scaffold in enantioselective catalysis, although performance can vary depending on the specific reaction type and substrates.

The bifunctional thiourea organocatalysts have been tested in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. researchgate.netresearchgate.net The catalyst has shown promising activity in the addition of diethyl malonate to trans-β-nitrostyrene. researchgate.net It has also been applied to the Michael addition of ketones and other malonates to nitroalkenes, as well as the 1,4-addition of nitromethane (B149229) to trans-chalcone. researchgate.netresearchgate.net However, the outcomes of these reactions, in terms of chemical yield and enantioselectivity, have been reported as mediocre and low, respectively. researchgate.netresearchgate.net Further optimization of reaction conditions, including solvents and additives, may be necessary to improve these results. researchgate.net

Table 1: Performance in Asymmetric Michael Additions

| Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Diethyl malonate | trans-β-nitrostyrene | 10 | Toluene | 63 | 12 |

| Cyclohexanone | trans-β-nitrostyrene | 10 | Toluene | 14 | 5 |

| Nitromethane | trans-chalcone | 20 | Toluene | <5 | Not Determined |

Data sourced from research on (-)-(S)-3-Aminoquinuclidine-derived thiourea catalysts. researchgate.net

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic rings. wikipedia.org The chiral thiourea catalyst derived from the enantiopure aminoquinuclidine has been investigated in the asymmetric Friedel-Crafts alkylation of indole (B1671886) with trans-β-nitrostyrene. researchgate.netresearchgate.net The catalyst demonstrated the ability to promote this reaction, indicating its potential in this area of synthesis. researchgate.net Despite showing catalytic properties, the reported yields and enantioselectivities were modest. researchgate.netresearchgate.net

Table 2: Performance in Asymmetric Friedel-Crafts Alkylation

| Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Indole | trans-β-nitrostyrene | 10 | Toluene | 46 | 13 |

| Indole | trans-β-nitrostyrene | 10 | CH2Cl2 | 37 | 10 |

Data sourced from research on (-)-(S)-3-Aminoquinuclidine-derived thiourea catalysts. researchgate.net

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org The quinuclidine structure is a known and effective catalyst for this transformation. researchgate.netresearchgate.net Research has established a direct correlation between the basicity (pKa) of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction, with the more basic amines showing higher activity. researchgate.net A racemic version of the thiourea catalyst derived from 3-aminoquinuclidine (B1202703) has been previously applied as a catalyst in the Baylis-Hillman reaction between methyl acrylate (B77674) and o-chlorobenzaldehyde. researchgate.net The inherent basicity and nucleophilicity of the quinuclidine nitrogen atom within the (R)-3-Aminoquinuclidine-derived catalyst scaffold are expected to accelerate this reaction, making it a promising area for further investigation. researchgate.netprinceton.edu

Role in the Development of Chiral Ligands for Metal-Catalyzed Processes

This compound serves as a valuable chiral building block for the synthesis of novel ligands applied in asymmetric catalysis. Its rigid bicyclic structure and the presence of a primary amine group make it an attractive scaffold for creating chiral environments around a catalytic center. While its application in metal-catalyzed processes is an area of ongoing research, its utility has been demonstrated in the development of chiral organocatalysts, which operate on principles similar to metal-ligand complexes in activating substrates and controlling stereochemistry.

A notable example is the synthesis of an enantiopure thiourea organocatalyst derived from (-)-(S)-3-aminoquinuclidine dihydrochloride (the enantiomer of the subject compound, which illustrates the principle of using this scaffold). This bifunctional catalyst, featuring a thiourea moiety for hydrogen bonding and the quinuclidine nitrogen as a basic site, has been investigated in several classic asymmetric carbon-carbon bond-forming reactions. researchgate.net

The development of such catalysts highlights the potential of the 3-aminoquinuclidine core to be incorporated into more complex ligand architectures for a variety of metal-catalyzed transformations. The steric bulk and defined stereochemistry of the quinuclidine framework can influence the spatial arrangement of substrates around a metal center, thereby directing the stereochemical outcome of a reaction.

Research Findings in Asymmetric Reactions

Research into the application of a chiral thiourea derived from (S)-3-aminoquinuclidine has provided insights into its catalytic activity and stereochemical control, albeit with modest success in the reactions studied. The catalyst was tested in the asymmetric Michael addition of various nucleophiles to nitroalkenes and in the Friedel-Crafts alkylation of indole. researchgate.net

In the Michael addition of diethyl malonate to trans-β-nitrostyrene, the thiourea catalyst promoted the formation of the corresponding adduct. Similarly, the reaction between indole and trans-β-nitrostyrene also yielded the Friedel-Crafts alkylation product in the presence of this catalyst. However, the enantioselectivities achieved in these reactions were found to be low. researchgate.net For the Michael addition of nitromethane to trans-chalcone, while the reaction was catalyzed, the yield was too low to determine the enantiomeric excess. researchgate.net

These preliminary results, while not demonstrating high levels of asymmetric induction, confirm that the (R)-3-aminoquinuclidine scaffold can be successfully incorporated into a catalytically active molecule. The observed catalytic activity, even with low enantioselectivity, provides a foundation for future research. Further structural modifications of ligands based on this framework, such as the introduction of different coordinating groups or altering the electronic and steric properties, could lead to the development of highly effective chiral ligands for a range of metal-catalyzed asymmetric processes.

Below is a data table summarizing the performance of the (S)-3-aminoquinuclidine-derived thiourea catalyst in selected asymmetric reactions. researchgate.net

Performance of (S)-3-Aminoquinuclidine-Derived Thiourea Catalyst in Asymmetric Reactions

| Reaction | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Michael Addition | Diethyl malonate | trans-β-nitrostyrene | Mediocre | Low |

| Friedel-Crafts Alkylation | Indole | trans-β-nitrostyrene | Mediocre | Low |

Research on Pharmacological Target Interactions and Structure Activity Relationships Sar

Design and Synthesis of Bioactive Molecules Incorporating the (R)-3-Aminoquinuclidine Moiety

(R)-3-Aminoquinuclidine dihydrochloride (B599025) is a versatile chiral building block utilized in the synthesis of diverse bioactive molecules. chemimpex.com Its rigid structure is a key feature in drug design, particularly for agents targeting the central nervous system. chemimpex.com The quinuclidine (B89598) ring system is a component of various therapeutically important drugs, including palonosetron, solifenacin, and cevimeline. tsijournals.com The synthesis of derivatives often begins with the modification of the 3-amino group. For example, this amine can act as a nucleophile in reactions with electrophiles or be transformed into imines by reacting with carbonyl compounds. smolecule.com

The development of new therapeutic agents frequently involves incorporating the (R)-3-aminoquinuclidine moiety into larger molecular structures to achieve desired pharmacological profiles. It serves as a crucial intermediate in the creation of chiral serotonin (B10506) receptor antagonists, specifically targeting the 5-HT3 receptor subtype. smolecule.com Furthermore, its application extends to the development of chiral catalysts, which are essential for asymmetric synthesis in organic chemistry, enabling the production of enantiomerically pure active pharmaceutical ingredients. chemimpex.com

Investigation of Receptor Binding and Modulation

The quinuclidine core is instrumental in guiding the interaction of ligands with specific receptor subtypes. Its derivatives have been a major focus of research for their ability to modulate the activity of key neurotransmitter systems, including serotonergic and cholinergic pathways.

The 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. wikipedia.orgdrugs.com The (R)-3-aminoquinuclidine structure is a key component in the synthesis of potent 5-HT3 receptor antagonists. smolecule.com These antagonists function by blocking the binding of serotonin to 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain, thereby suppressing the vomiting reflex. wikipedia.orgamegroups.org

Additionally, the 5-HT4 receptor, which is involved in regulating gastrointestinal motility, has been a target for agonists containing related structural motifs. nih.govnih.gov Highly selective 5-HT4 receptor agonists, such as prucalopride, have been developed to treat GI motility disorders by accelerating colonic transit. nih.govgraphyonline.com The design of such selective agents often involves modifications to scaffolds structurally related to quinuclidine to optimize affinity and efficacy for the 5-HT4 receptor while minimizing off-target effects. graphyonline.com

The neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in various cognitive functions. mdpi.com The quinuclidine scaffold has been extensively used to develop selective ligands for different nAChR subtypes.

Derivatives of quinuclidine have been identified as potent and selective agonists for the α7 nAChR subtype. nih.govnih.gov For instance, a series of 2-(arylmethyl)-3-substituted quinuclidines was developed that showed high selectivity for the α7 receptor over other subtypes like α4β2. nih.gov

The α3β4 nAChR subtype, which is implicated in drug addiction, has also been a key target. researchgate.netnih.gov Research has led to the discovery of novel quinuclidine-based compounds that bind with high affinity to the α3β4 nAChR while displaying no measurable affinity for the α4β2 or α7 subtypes. nih.gov This selectivity is crucial for developing targeted therapies. The binding affinity of these ligands can be exceptionally high, with some derivatives showing Ki values in the low nanomolar range for the α3β4 subtype. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| (S)-QND8 | α3β4 nAChR | ~3.18 (comparable) | 11.8-fold selective over α7 |

| (S)-T2 | α3β4 nAChR | ~3.18 (comparable) | 294-fold selective over α7 |

| AK3 ((S)-enantiomer) | α3β4 nAChR | 3.18 | 3069-fold selective over α7 |

| PNU-282987 | α7 nAChR | Potent Agonist | Diverged SAR from 5-HT3 receptor |

This table presents binding affinity and selectivity data for representative quinuclidine-derived ligands at nAChR subtypes. Data compiled from multiple sources. nih.govresearchgate.netnih.gov

Influence of Chirality on Enantioselective Ligand-Target Interactions

The stereochemistry at the C-3 position of the quinuclidine ring is a critical determinant for nAChR subtype selectivity. researchgate.net Studies comparing the (R)- and (S)-enantiomers of quinuclidine derivatives have revealed profound differences in their binding affinities for various receptor subtypes, a phenomenon known as enantioselective binding.

Specifically, for a series of quinuclidine-triazole derivatives, the (R)-enantiomers show preferential binding to the α7 nAChR subtype. researchgate.net In stark contrast, their corresponding (S)-enantiomers are highly selective for the α3β4 nAChR subtype. researchgate.netsemanticscholar.org This stereoselective binding highlights the precise three-dimensional arrangement required for optimal interaction with the ligand-binding pocket of each receptor subtype. The (S)-enantiomer of a derivative, AK3, showed a remarkable 3069-fold higher affinity for α3β4 nAChR compared to α7 nAChR, demonstrating the powerful influence of chirality. nih.gov This enantioselectivity is a key principle exploited in the design of highly specific pharmacological tools and potential therapeutics.

| Compound Pair | Enantiomer | Preferred Receptor Target | Key Finding |

|---|---|---|---|

| AK1 / AK2 | (S)-AK1 | α3β4 nAChR | Stereochemistry at C3 dictates receptor subtype preference. |

| (R)-AK2 | α7 nAChR | ||

| AK3 / AK4 | (S)-AK3 | α3β4 nAChR | The (S)-isomer shows high selectivity for α3β4, while the (R)-isomer favors α7. |

| (R)-AK4 | α7 nAChR |

This table illustrates the stereoselective binding of (R)- and (S)-enantiomers of quinuclidine-triazole derivatives to different nAChR subtypes. Data based on findings from cited research. researchgate.net

Structure-Activity Relationship Studies of Quinuclidine-Derived Compounds

Structure-activity relationship (SAR) studies aim to understand how specific chemical modifications to a core structure, like quinuclidine, affect its biological activity. These studies are fundamental to medicinal chemistry and guide the optimization of lead compounds into effective drugs. nih.govdrugdesign.org For quinuclidine derivatives, SAR analyses have revealed key insights into the structural requirements for potent and selective receptor interaction.

The polarity of substituents attached to the quinuclidine backbone can significantly influence biological activity. The balance between hydrophilic and hydrophobic character is critical for properties such as membrane permeability and receptor binding. mdpi.com

In a study investigating the antibacterial properties of 3-substituted quinuclidine salts, researchers compared less polar amino-substituted compounds with their more polar acetamido- (amide) analogues. The results clearly indicated that the less polar amino compounds exhibited improved antibacterial activity. mdpi.com It was concluded that the addition of polar groups can negatively affect the biological properties of these quaternary salts, as a finely tuned hydrophilic-hydrophobic balance, in conjunction with the rigid core, is crucial for their antibacterial efficacy. mdpi.com This suggests that increasing the polarity of a substituent on the quinuclidine backbone can, in some cases, reduce its desired biological effect by altering how the molecule interacts with its target, such as a bacterial membrane. mdpi.com

Molecular Mechanism of Action at Enzyme Targets (e.g., Acetylcholinesterase)

The quinuclidine nucleus, a key structural feature of (R)-3-Aminoquinuclidine dihydrochloride, has been identified as a valuable scaffold in the design of acetylcholinesterase (AChE) inhibitors. While specific molecular docking and detailed enzymatic inhibition studies for this compound itself are not extensively available in publicly accessible research, the broader class of 3-aminoquinuclidine (B1202703) derivatives has been investigated, providing insights into their potential mechanism of action at the acetylcholinesterase active site.

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse at cholinergic synapses. The active site of AChE is located at the bottom of a deep and narrow gorge, which contains two main binding sites: the catalytic active site (CAS) and the peripheral anionic site (PAS). The CAS is where the hydrolysis of acetylcholine occurs, involving a catalytic triad (B1167595) of serine, histidine, and glutamate (B1630785) residues. The PAS, located at the entrance of the gorge, is involved in the initial binding of substrates and allosteric modulation of the enzyme's activity.

Research into derivatives of 3-aminoquinuclidine suggests that they can act as inhibitors of acetylcholinesterase. For instance, studies on N-alkyl quaternary quinuclidine derivatives have demonstrated their ability to inhibit human AChE, with inhibition constants (Ki) in the micromolar range, spanning from 0.26 to 156.2 μM. This indicates that the quinuclidine core is a promising structural basis for the development of cholinesterase inhibitors.

Furthermore, investigations into conjugates of triterpenic acids with a 3-aminoquinuclidine moiety have revealed that these derivatives can act as mixed or uncompetitive inhibitors of acetylcholinesterase. A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, while an uncompetitive inhibitor binds only to the enzyme-substrate complex. This suggests that the 3-aminoquinuclidine part of these molecules may interact with sites on the enzyme other than, or in addition to, the catalytic active site where the substrate binds.

The inhibitory activity of these derivatives is often significant, with some compounds exhibiting half-maximal inhibitory concentrations (IC50) in the low micromolar range. For example, a 3-oxoamide derivative of ursolic acid conjugated with 3-aminoquinuclidine was found to have an IC50 value of 0.43 µM and acted as a mixed-type inhibitor. nih.gov Another derivative, an amide with an indole (B1671886) unit, showed an IC50 of 0.47 µM and functioned as an uncompetitive inhibitor. nih.gov Additionally, N-benzyl-3-benzamidoquinuclidine has been reported to inhibit butyrylcholinesterase, a related enzyme, with a Ki of 3.7 µM. nih.gov

The molecular interactions underpinning this inhibition likely involve the protonated amine of the quinuclidine ring system. This positively charged group can engage in cation-π interactions with the aromatic residues, such as tryptophan and tyrosine, that line the active site gorge of acetylcholinesterase. These aromatic residues are crucial for the binding of the natural substrate, acetylcholine, which also possesses a positively charged quaternary ammonium (B1175870) group. Additionally, hydrogen bonding between the amino group of the quinuclidine derivative and amino acid residues within the active site could further stabilize the enzyme-inhibitor complex.

Inhibitory Activity of 3-Aminoquinuclidine Derivatives against Cholinesterases

| Derivative | Enzyme | Inhibition Parameter | Value (µM) | Type of Inhibition |

| 3-Oxoamide of Ursolic Acid Conjugate | Acetylcholinesterase | IC50 | 0.43 | Mixed |

| Oleanane (B1240867) type with Indole Unit | Acetylcholinesterase | IC50 | 0.47 | Uncompetitive |

| N-benzyl-3-benzamidoquinuclidine | Butyrylcholinesterase | Ki | 3.7 | Not Specified |

| N-alkyl quaternary quinuclidines | Acetylcholinesterase | Ki | 0.26 - 156.2 | Not Specified |

Applications in Materials Science and Supramolecular Chemistry

Directed Synthesis of Noncentrosymmetric Compounds

(R)-3-Aminoquinuclidine dihydrochloride (B599025) has been successfully employed as a chiral cation to direct the synthesis of noncentrosymmetric inorganic-organic hybrid compounds. A notable example is the synthesis of a new noncentrosymmetric molybdate, [(R)-C7H16N2]2[Mo8O26]. acs.org The synthesis of this compound was guided by a systematic investigation of the MoO3/3-aminoquinuclidine (B1202703)/H2O system, which initially used racemic 3-aminoquinuclidine to map out the phase stabilities of different products. acs.org This foundational understanding of the reaction landscape allowed for the targeted use of the enantiomerically pure (R)-(+)-3-aminoquinuclidine dihydrochloride to specifically crystallize the noncentrosymmetric phase. acs.org

The resulting compound, [(R)-C7H16N2]2[Mo8O26], crystallizes in the noncentrosymmetric space group P21 (No. 4), which belongs to the polar crystal class 2 (C2). acs.org The noncentrosymmetric nature of this material is a direct consequence of the chirality of the (R)-3-aminoquinuclidinium cation incorporated into the crystal lattice. This directed synthesis demonstrates a powerful strategy for creating materials with properties such as second-harmonic generation (SHG) activity, which are only possible in noncentrosymmetric crystal structures. acs.org

Role as Structure-Directing Agents in Crystallization Processes

In the formation of hybrid inorganic-organic materials, organic molecules can act as "structure-directing agents" (SDAs), influencing the assembly of the inorganic components into specific architectures. (R)-3-Aminoquinuclidine dihydrochloride serves as an effective chiral SDA in the crystallization of polyoxometalates. acs.org In the synthesis of [(R)-C7H16N2]2[Mo8O26], the protonated (R)-3-aminoquinuclidinium cations play a crucial role in the organization of the octamolybdate anions ([Mo8O26]4-). acs.org

Characterization of Chiral Materials Derived from this compound

The chiral materials synthesized using this compound as a structure-directing agent are characterized by a variety of analytical techniques to confirm their structure and properties. For [(R)-C7H16N2]2[Mo8O26], single-crystal X-ray diffraction was the primary method used to determine its detailed crystal structure. acs.org

The crystallographic data confirmed that the compound crystallizes in the monoclinic noncentrosymmetric space group P21. acs.org Key crystallographic parameters for [(R)-C7H16N2]2[Mo8O26] are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H32Mo8N4O26 |

| Formula Weight | 1552.12 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.379(2) |

| b (Å) | 10.985(2) |

| c (Å) | 15.225(3) |

| β (deg) | 94.13(3) |

| Volume (ų) | 1729.1(6) |

| Z | 2 |

Furthermore, the noncentrosymmetric nature of [(R)-C7H16N2]2[Mo8O26] was confirmed by measuring its second-harmonic generation (SHG) activity. acs.org SHG is a nonlinear optical property that is only observed in materials lacking a center of inversion. The measurement of SHG activity provides definitive proof of the successful directed synthesis of a noncentrosymmetric compound. acs.org

Computational Chemistry and Theoretical Investigations

Molecular Modeling for Reaction Design and Mechanistic Elucidation

Molecular modeling is a cornerstone of modern chemical research, enabling scientists to simulate and understand chemical reactions at an atomic level. For a chiral amine like (R)-3-Aminoquinuclidine, molecular modeling could be instrumental in designing new synthetic routes or understanding its role as an organocatalyst.

Reaction Design: By simulating the interaction of (R)-3-Aminoquinuclidine with various reactants, computational models could help identify promising new reactions. For example, docking studies could predict how the amine might bind to a substrate, suggesting its potential as a catalyst for specific transformations.

Mechanistic Elucidation: When (R)-3-Aminoquinuclidine is used in a reaction, for instance as a catalyst in a Michael addition, computational methods like DFT can be used to map out the entire reaction pathway. researchgate.net This involves calculating the energies of reactants, transition states, intermediates, and products. The resulting energy profile can reveal the rate-determining step and provide a detailed understanding of how the catalyst facilitates the reaction. Such insights are crucial for optimizing reaction conditions and improving yields and selectivity.

Prediction of Reactivity and Stereoselectivity

A key application of theoretical chemistry is the prediction of how a molecule will react and the stereochemical outcome of that reaction. The chiral nature of (R)-3-Aminoquinuclidine makes the prediction of stereoselectivity particularly important.

Reactivity Prediction: Computational models can predict the reactivity of the amine group and other parts of the (R)-3-Aminoquinuclidine molecule. By calculating properties such as frontier molecular orbital energies (HOMO and LUMO) and atomic charges, chemists can infer where the molecule is most likely to react as a nucleophile or electrophile. This information can guide the choice of reagents and reaction conditions.

Stereoselectivity Prediction: When (R)-3-Aminoquinuclidine is used as a chiral catalyst or auxiliary, it can influence the stereochemical outcome of a reaction. Computational modeling can be used to predict which stereoisomer will be preferentially formed. emich.edu By calculating the energies of the transition states leading to the different stereoisomers, it is possible to predict the enantiomeric or diastereomeric excess. For example, in an asymmetric synthesis, the model would compare the energy of the transition state leading to the (R)-product versus the (S)-product. A lower energy for one transition state would imply that the corresponding product is formed faster and will be the major product.

Conformational Analysis and Stereochemical Influence Studies

The three-dimensional shape, or conformation, of a molecule is critical to its properties and reactivity. This is especially true for a rigid bicyclic system like quinuclidine (B89598).

Conformational Analysis: Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the possible conformations of (R)-3-Aminoquinuclidine and its derivatives. nih.gov For a relatively rigid molecule like this, the number of low-energy conformations is expected to be small. Identifying the most stable conformer is crucial as it is likely the one that participates in chemical reactions.

Stereochemical Influence: The specific 3D arrangement of atoms in (R)-3-Aminoquinuclidine, particularly the stereocenter at the 3-position and the orientation of the amino group, has a profound influence on how it interacts with other molecules. Computational studies can quantify this influence. For example, by analyzing the steric hindrance around the amino group in the lowest energy conformation, one can understand why a reaction might proceed from a particular face of a substrate, leading to a specific stereochemical outcome. These studies can provide a rational basis for the observed stereoselectivity in reactions involving this compound. nih.gov

Computational Analysis of Derived Scaffold Diversity

(R)-3-Aminoquinuclidine serves as a starting point for the synthesis of libraries of new compounds, each based on the quinuclidine scaffold. Computational analysis is a powerful tool for assessing the diversity of such libraries. u-strasbg.fr

Virtual Library Generation: Starting from the (R)-3-Aminoquinuclidine scaffold, it is possible to computationally generate a "virtual library" of thousands or even millions of potential derivatives by adding different substituents at various positions. nih.gov

Scaffold Diversity Analysis: Chemoinformatics tools can then be used to analyze the structural diversity of this virtual library. nih.gov This involves calculating a variety of molecular descriptors for each compound, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and molecular shape. By comparing the distribution of these properties, one can assess whether the library explores a wide range of chemical space or is focused on a particular region. This type of analysis is crucial in drug discovery for ensuring that a compound library is diverse enough to maximize the chances of finding a hit against a biological target. nih.gov

Future Perspectives in R 3 Aminoquinuclidine Dihydrochloride Research

Development of Novel and Sustainable Synthetic Methodologies

One promising avenue is the advancement of biocatalytic methods . Enzymes such as transaminases, ketoreductases, and monoamine oxidases offer highly selective routes to chiral amines under mild reaction conditions. rsc.orgmdpi.comresearchgate.net For instance, the use of engineered ω-transaminases for the asymmetric synthesis of chiral amines from prochiral ketones is a rapidly developing field. rsc.org These enzymatic processes can significantly reduce the environmental impact compared to classical chemical resolutions. nih.govunimi.it

Continuous flow chemistry presents another significant opportunity for the sustainable synthesis of (R)-3-Aminoquinuclidine derivatives. nih.gov Flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. vapourtec.com The integration of immobilized enzymes or catalysts within flow systems could lead to highly efficient and automated production processes. acs.org This approach not only enhances productivity but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption. mdpi.com

Future research will likely focus on a synergistic approach, combining biocatalysis and flow chemistry to develop chemoenzymatic cascades for the efficient and sustainable production of (R)-3-Aminoquinuclidine dihydrochloride (B599025) and its analogues. acs.org

Expansion of Chiral Building Block Applications in Emerging Chemical Fields

The unique structural features of (R)-3-Aminoquinuclidine make it an attractive chiral building block for applications beyond its traditional use. While its role in the synthesis of antagonists for the 5-HT3 receptor is well-established, new opportunities are emerging in various chemical fields. tandfonline.com

In medicinal chemistry , there is a growing interest in exploring quinuclidine (B89598) derivatives for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.netmdpi.com The quinuclidine scaffold can serve as a rigid core for designing ligands that target specific receptors and enzymes implicated in these conditions. nih.govnih.govmdpi.com For example, derivatives are being investigated as selective inhibitors of acetylcholinesterase (AChE) and modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govconicet.gov.ar

The application of (R)-3-Aminoquinuclidine derivatives in the development of PET imaging agents is another promising area. The ability to incorporate this chiral scaffold into molecules that can be radiolabeled allows for the non-invasive study of biological processes and the diagnosis of diseases.

Furthermore, the rigid bicyclic structure of the quinuclidine core is being explored in materials science for the development of novel chiral polymers and functional materials.

Advanced Design and Optimization of Quinuclidine-Derived Catalysts

The quinuclidine moiety is a key component in a variety of successful chiral catalysts and ligands used in asymmetric synthesis. Future research in this area will focus on the rational design and optimization of these catalysts to achieve higher efficiency, selectivity, and broader substrate scope.

Computational modeling and density functional theory (DFT) are becoming indispensable tools for catalyst design. ucf.edunih.govmdpi.com These methods allow for the in-silico screening of catalyst candidates and provide valuable insights into reaction mechanisms, enabling a more targeted and efficient development process. By understanding the noncovalent interactions between the catalyst, substrate, and reagents, researchers can fine-tune the catalyst structure to enhance stereocontrol. acs.org

The development of bifunctional catalysts incorporating the quinuclidine scaffold is another active area of research. These catalysts possess both a Lewis basic quinuclidine nitrogen and another catalytic moiety, such as a hydrogen-bond donor, allowing for the activation of both the nucleophile and electrophile in a concerted manner. This approach has shown great promise in a variety of asymmetric transformations. nih.gov

Moreover, the immobilization of quinuclidine-based catalysts on solid supports is a key strategy for improving their recyclability and applicability in industrial processes, particularly in continuous flow systems. umontreal.ca

| Catalyst Type | Asymmetric Reaction | Key Features |

| Cinchona Alkaloid Derivatives | Dihydroxylation, Amination | Natural product-based, high enantioselectivity. rsc.orgscilit.com |

| Bifunctional Quinuclidine-Squaramide | Michael Addition | Hydrogen bonding interactions for substrate activation. nih.gov |

| Quinuclidine-based Phosphine Ligands | Allylic Alkylation | Used in transition metal catalysis. nih.gov |

Deeper Exploration of Molecular Interactions and Pharmacological Modulations

A more profound understanding of the molecular interactions between (R)-3-Aminoquinuclidine-containing compounds and their biological targets is crucial for the design of next-generation therapeutics. Future research will employ a combination of experimental and computational techniques to elucidate these interactions at an atomic level.

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, systematically modifying the quinuclidine scaffold and its substituents to probe their effects on biological activity. nih.govnih.gov These studies provide critical information for optimizing ligand binding and functional activity.

Advanced techniques such as X-ray crystallography and cryo-electron microscopy will be employed to obtain high-resolution structures of quinuclidine derivatives bound to their target proteins. This structural information is invaluable for understanding the key binding interactions and for guiding the rational design of more potent and selective molecules.

Furthermore, there is a growing interest in the pharmacological modulation of ion channels by quinuclidine-based compounds. researchgate.netnih.govresearchgate.netmdpi.comescholarship.org Ion channels are implicated in a wide range of physiological processes, and their dysfunction is associated with numerous diseases. The rigid, positively charged nature of the quinuclidine scaffold makes it a promising starting point for the development of novel ion channel modulators.

Integration with High-Throughput Synthesis and Screening for Scaffold Discovery

The integration of (R)-3-Aminoquinuclidine dihydrochloride into high-throughput synthesis and screening platforms will accelerate the discovery of new bioactive compounds and catalysts.

Automated synthesis platforms enable the rapid generation of large libraries of quinuclidine derivatives with diverse substitution patterns. nih.govwhiterose.ac.ukvapourtec.comnih.govrsc.org These libraries can then be subjected to high-throughput screening (HTS) to identify "hits" with desired biological activities or catalytic properties. science.govdrugtargetreview.comresearchgate.netjapsonline.com This approach significantly shortens the timeline for lead discovery and optimization.

The development of novel scaffold-hopping strategies will also play a role, where the quinuclidine core is used as a template to design new molecular architectures with similar three-dimensional arrangements of functional groups.

Moreover, the data generated from HTS campaigns can be used to train machine learning models to predict the activity of virtual compounds, further streamlining the discovery process. nih.gov This synergy between automated synthesis, HTS, and computational modeling will be a powerful engine for innovation in fields utilizing the (R)-3-Aminoquinuclidine scaffold.

| HTS Technology | Application in (R)-3-Aminoquinuclidine Research | Potential Outcomes |

| Fluorescence-Based Assays | Screening for receptor binding or enzyme inhibition. drugtargetreview.comjapsonline.com | Identification of new drug candidates. |

| Cell-Based Assays | Assessing the functional activity of compounds on cellular pathways. | Discovery of modulators of cellular processes. |

| Catalytic Assays | Screening for new and improved asymmetric catalysts. | Development of more efficient synthetic methods. |

Q & A

Q. What are the recommended safety protocols for handling (R)-3-Aminoquinuclidine dihydrochloride in laboratory settings?

Methodological Answer:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to minimize skin/eye contact. Conduct work in a fume hood to ensure adequate ventilation .

- Store the compound in a cool, dry place under inert atmosphere to prevent degradation .

- Follow institutional chemical hygiene plans and Safety Data Sheet (SDS) guidelines, noting that toxicological data are incomplete; assume acute toxicity until proven otherwise .

Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?

Methodological Answer:

- Utilize chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Compare optical rotation values with literature data (e.g., PubChem entries) .

- Validate purity via nuclear magnetic resonance (NMR) spectroscopy, analyzing coupling constants and splitting patterns unique to the (R)-enantiomer .

Q. What are the critical parameters to monitor during the synthesis of this compound to ensure high yield?

Methodological Answer:

- Optimize reaction temperature (e.g., 40–60°C for thionyl chloride-mediated steps) and solvent choice (e.g., toluene for inert conditions) .

- Monitor pH during dihydrochloride salt formation to prevent over-acidification, which may degrade the product .

- Use stoichiometric excess of intermediates (e.g., (R)-3-aminoquinuclidine) to drive reactions to completion .

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing the structural integrity of this compound post-synthesis?

Methodological Answer:

- Mass Spectrometry (MS) : Confirm molecular weight (199.12 g/mol) and detect impurities via electrospray ionization (ESI-MS) .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen bonding patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition temperature, particularly given the lack of reported data .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound across different sources?

Methodological Answer:

- Cross-validate data using primary sources (e.g., PubChem, EPA DSSTox) and replicate measurements .

- Perform differential scanning calorimetry (DSC) to resolve conflicting melting points .

- Publish corrections in peer-reviewed journals if inconsistencies persist, citing original SDS and experimental results .

Q. What strategies can be employed to investigate the biological activity of this compound given limited toxicological data?

Methodological Answer:

- Conduct in vitro cytotoxicity assays (e.g., MTT assay on neuronal cell lines) to establish safe dosing ranges .

- Use radioligand binding assays to explore affinity for nicotinic acetylcholine receptors (nAChRs), leveraging structural similarities to quinuclidine derivatives .

- Apply computational modeling (e.g., molecular docking) to predict interactions with neurological targets .

Q. How can researchers design experiments to resolve contradictions in the compound’s stability under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.